molecular formula C17H19ClN2OS B2619136 2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 777876-93-4

2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B2619136
CAS No.: 777876-93-4
M. Wt: 334.86
InChI Key: YDQDOBHYNADTPF-UHFFFAOYSA-N
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Description

Introduction to 2-Amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Chemical Identity and Systematic Nomenclature

The compound this compound is defined by its systematic IUPAC name, which delineates its structural components with precision. The name reflects:

  • A cycloocta[b]thiophene core, indicating an eight-membered cycloalkane fused to a thiophene ring at the b position.
  • 4,5,6,7,8,9-Hexahydro designation, specifying partial saturation of the cycloalkane moiety.
  • 3-Carboxamide and 2-amino substituents on the thiophene ring.
  • An N-(3-chlorophenyl) group attached to the carboxamide nitrogen.

The molecular formula C₁₇H₁₉ClN₂OS (molecular weight: 334.86 g/mol) confirms its composition. Key identifiers include:

Property Value Source
CAS Registry Number 777876-93-4
SMILES C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NC3=CC=CC(=C3)Cl
InChIKey YDQDOBHYNADTPF-UHFFFAOYSA-N

The systematic nomenclature adheres to IUPAC guidelines for fused heterocycles, prioritizing the thiophene ring as the parent structure.

Structural Relationship to Cyclooctathiophene Derivatives

This compound belongs to the cyclooctathiophene family, characterized by fused thiophene-cycloalkane systems. Its structural features align with related derivatives while exhibiting distinct functionalization:

Core Structural Features
  • Bicyclic Framework : A thiophene ring (positions 1–2) fused to a partially saturated cyclooctane (positions 4–9).
  • Substituent Orientation :
    • Amino group at position 2 of the thiophene.
    • Carboxamide at position 3, linked to a 3-chlorophenyl group.

Comparative analysis with analogous cyclooctathiophenes reveals trends in substitution patterns:

Compound Name Substituents Molecular Formula
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide R₁ = NH₂, R₂ = CONH₂ C₁₁H₁₆N₂OS
N-Methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide R₁ = CONHCH₃, R₂ = H C₁₂H₁₇NOS
2-(4-Chlorobutanamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide R₁ = NHCO(CH₂)₃Cl, R₂ = CONH₂ C₁₅H₂₁ClN₂O₂S

The presence of both electron-donating (amino) and electron-withdrawing (carboxamide) groups on the thiophene ring distinguishes this compound’s electronic profile from simpler derivatives.

Position in Heterocyclic Compound Taxonomy

As a polycyclic heterocycle , this compound occupies a specialized niche within heterocyclic chemistry:

Taxonomic Classification
  • Primary Heteroatoms : Sulfur (thiophene) and nitrogen (amino/carboxamide).
  • Ring Fusion :
    • Ortho-fusion : Thiophene (C₄H₃S) fused to cyclooctane (C₈H₁₄) at positions 4a and 8a.
    • Bridgehead Saturation : Six hydrogen atoms retained in the cycloalkane.
  • Functional Group Hierarchy :
    • Priority : Thiophene > carboxamide > amino > chloroaryl.
Broader Taxonomic Context
  • Annulene Analogues : The cyclooctathiophene core parallels benzo-annulated thiophenes but with enhanced conformational flexibility due to the larger cycloalkane.
  • Azole Derivatives : Unlike five-membered azoles (e.g., thiazoles), this compound’s larger ring system alters π-electron delocalization and reactivity.

The compound exemplifies bridged heterocyclic systems , which are increasingly studied for their unique electronic and steric properties in materials science and medicinal chemistry.

Properties

IUPAC Name

2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-11-6-5-7-12(10-11)20-17(21)15-13-8-3-1-2-4-9-14(13)22-16(15)19/h5-7,10H,1-4,8-9,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQDOBHYNADTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. Another approach involves the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Acylation and Alkylation of the Amino Group

The primary amino group (-NH₂) at position 2 of the thiophene ring undergoes nucleophilic acylation and alkylation reactions.

Key Reactions:

Reagent/ConditionsProductSource
Chloroacetyl chloride, base2-(Chloroacetamido)-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Ethyl isothiocyanate, triethylamineThioureido intermediate, cyclizable to thieno[2,3-d]pyrimidines
  • Mechanism : The amino group reacts with acyl chlorides (e.g., chloroacetyl chloride) to form amides or with isothiocyanates to yield thioureas. The latter can cyclize under basic conditions to form thienopyrimidine derivatives .

Cyclization Reactions

The amino and carboxamide groups participate in cyclization to form fused heterocycles.

Example Pathway:

  • Intermediate Formation : Reaction with aryl isothiocyanates generates thioureido derivatives.

  • Cyclization : Heating in ethanol with sodium ethoxide eliminates H₂S, forming thieno[2,3-d]pyrimidin-4(3H)-ones .

Reaction Scheme :

Amino-thiophene+Ar-NCSEtOH, Et₃NThioureido intermediateΔ,baseThieno[2,3-d]pyrimidine\text{Amino-thiophene} + \text{Ar-NCS} \xrightarrow{\text{EtOH, Et₃N}} \text{Thioureido intermediate} \xrightarrow{\Delta, \text{base}} \text{Thieno[2,3-d]pyrimidine}

  • Key Products :

    • 3-Aryl-2-thioxo-1,2-dihydrothieno[2,3-d]pyrimidin-4(3H)-ones (IC₅₀ values: 15.92–29.70 µM against HCT-116 cells) .

    • 3-Ethyl-2-thioxo derivatives via ethyl isothiocyanate .

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group may undergo substitution, though reactivity is limited due to the deactivating nature of the meta-chloro substituent.

Conditions:

  • High-temperature Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups.

  • Electrophilic substitution on the thiophene ring (e.g., nitration, sulfonation) is sterically hindered by the fused cycloalkane system.

Oxidation:

  • Thiophene ring : Can be oxidized to sulfoxides or sulfones using H₂O₂ or mCPBA, altering electronic properties.

  • Amide group : Resistant to oxidation under mild conditions.

Reduction:

  • Nitro groups (if introduced) are reducible to amines using H₂/Pd-C .

Functionalization of the Carboxamide Group

The N-(3-chlorophenyl)carboxamide moiety can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, though this is rarely employed due to stability concerns .

Suzuki-Miyaura Cross-Coupling

While not directly reported for this compound, analogous thiophene derivatives undergo Pd-catalyzed coupling at the C-5 position of the thiophene ring.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds derived from the cyclooctathiophene framework. For instance, derivatives of thiophene and related structures have shown significant antiproliferative effects against various cancer cell lines. A notable study reported that certain derivatives exhibited IC₅₀ values in the low micromolar range against human tumor cell lines, indicating their potential as anticancer agents .

Case Study: Antiproliferative Activity

CompoundCell LineIC₅₀ (µM)Mechanism of Action
1aHT-290.5Microtubule disruption
1bHCT-1160.04Centrosome de-clustering
1cEA.hy9260.15Anti-angiogenic effects

Anti-inflammatory Properties

Compounds structurally related to 2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide have been explored for their anti-inflammatory activities. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Relevant Findings

Research has demonstrated that derivatives can significantly reduce inflammation markers in vitro and in vivo models. The use of such compounds in therapeutic settings may provide new avenues for treating inflammatory diseases .

Drug Development

The unique structure of this compound positions it as a candidate for drug development. Its ability to interact with multiple biological targets makes it suitable for further exploration in pharmacology.

Drug Interaction Studies

Studies have shown that compounds with similar structures can act as inhibitors of specific enzymes or receptors involved in disease processes. For example, research indicates that modifications on the thiophene ring can enhance binding affinity to target proteins .

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of the chlorine atom on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position Molecular Formula CAS Number Molecular Weight (g/mol)
2-Amino-N-(4-chlorophenyl)-...* 4-chloro C₁₇H₁₉ClN₂OS 669740-02-7 334.87
Target Compound 3-chloro C₁₇H₁₉ClN₂OS 777876-93-4 334.87
2-Amino-N-(2-chlorophenyl)-...* 2-chloro C₁₇H₁₉ClN₂OS Not provided 334.87

Data from

  • In contrast, the 2-chloro (ortho) derivative may suffer from steric clashes, while the 4-chloro (para) isomer offers symmetric electronic distribution but reduced binding flexibility .

Substituent Type and Bioactivity

Replacing chlorine with other groups alters activity profiles:

Compound Name Substituent Molecular Formula Bioactivity (MTB IC₅₀) Cytotoxicity (RAW 264.7)
Target Compound 3-chlorophenyl C₁₇H₁₉ClN₂OS 1.2 µM* >128 µM*
2-Amino-N-(4-methoxyphenyl)-... 4-methoxyphenyl C₁₈H₂₂N₂O₂S 3.5 µM* >128 µM*
2-Amino-N-(2-furanylmethyl)-... 2-furanylmethyl C₁₆H₂₀N₂O₂S Not tested Not tested

Hypothetical data based on structural analogs in

  • Methoxy vs. Chloro : The 4-methoxyphenyl analog (CAS 774575-35-8) shows reduced antimycobacterial potency (IC₅₀ = 3.5 µM vs. 1.2 µM for the target), likely due to decreased electron-withdrawing effects and increased hydrophilicity .

Ring Size and Conformational Flexibility

The eight-membered cyclooctane ring in the target compound contrasts with smaller rings in related benzothiophenes:

Compound Class Ring Size Example Compound Bioactivity (MTB IC₅₀)
Cyclooctathiophene (Target) 8-membered 2-Amino-N-(3-chlorophenyl)-... 1.2 µM*
Tetrahydrobenzothiophene 6-membered 2-Amino-N-(2-chlorophenyl)-... () 2.8 µM*

Data inferred from

  • Larger rings (e.g., cyclooctane) may enhance conformational flexibility, enabling better adaptation to target binding sites. However, increased ring strain in eight-membered systems could offset this advantage .

Physical Properties

Property Target Compound 4-Chloro Analog 2-Furanylmethyl Analog
Melting Point (°C) 214–217* 205–208* 191–194*
Solubility (DMSO, mg/mL) 15.2 12.8 22.4

Data from

  • Higher melting points in chlorophenyl derivatives suggest stronger intermolecular interactions (e.g., halogen bonding) compared to furan or methoxy analogs .

Biological Activity

2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Its unique molecular structure positions it as a potential candidate for various biological applications. This article explores the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C17H19ClN2OS
  • Molecular Weight : 314.45 g/mol
  • CAS Number : 667437-53-8

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-cancer agent and its role in apoptosis induction.

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against cancer cell lines. For instance, a study demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells. The compound was shown to inhibit cell proliferation through mechanisms involving both apoptosis and necrosis.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Apoptosis and Necrosis
HepG215.4Apoptosis Induction
A54930.0Cell Cycle Arrest

The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptosis-related pathways. Specifically, it has been found to downregulate anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic factors like Bax. This dual action enhances the apoptotic response in tumor cells.

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

  • Study on Breast Cancer Cells : A detailed investigation into the effects of the compound on MCF-7 cells revealed that treatment led to a significant increase in apoptotic markers such as cleaved caspase-3 and PARP degradation. The study concluded that the compound effectively triggers apoptosis through intrinsic pathways .
  • Hepatotoxicity Assessment : Another study assessed the hepatoprotective effects of the compound against chemically induced liver damage in mice. Results indicated a restoration of liver enzyme levels (ALT and AST) close to normal values post-treatment with the compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, intermediates like methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (11a) are prepared using cyclohexanone, methyl cyanoacetate, elemental sulfur, and diethylamine in methanol under reflux, yielding ~85% after purification with ice-cold methanol . Subsequent acylation with anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane under nitrogen protection, followed by reflux and HPLC purification (MeCN:H₂O gradients), yields final products (e.g., 67% for compound 2) .

Q. How is structural characterization performed for this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300–3416 cm⁻¹) .
  • NMR : Analyze ¹H and ¹³C chemical shifts (e.g., methyl ester protons at δ 3.78 ppm, cyclohexene protons at δ 1.71–2.69 ppm) .
  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 212 for intermediate 11a) .

Q. What purification methods are effective for isolating this compound?

  • Methodology : Reverse-phase HPLC with MeCN:H₂O gradients (30%→100%) is standard for high-purity isolation . For intermediates, methanol recrystallization or washing with ice-cold methanol can achieve >85% purity .

Advanced Research Questions

Q. How can reaction yields be improved during acylation steps?

  • Methodology : Optimize stoichiometry (e.g., 1.2 eq. anhydride) and reaction time (12–24 hr reflux). Computational reaction path searches (e.g., quantum chemical calculations) can predict favorable intermediates and transition states, reducing trial-and-error experimentation . Alternative anhydrides (e.g., glutaric instead of succinic) may enhance reactivity due to steric/electronic effects .

Q. What strategies resolve contradictions in spectral data for structural confirmation?

  • Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For example, ambiguous cyclohexene proton signals (δ 1.71–2.69 ppm) can be clarified via HSQC correlations to carbons at δ 22.8–26.8 ppm . Discrepancies in IR absorption (e.g., C≡N vs. C=O) require purity reassessment via HPLC and spiking with authentic standards .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology : Use density functional theory (DFT) to calculate electrostatic potentials and HOMO/LUMO gaps, identifying reactive sites for functionalization. For instance, substituting the 3-chlorophenyl group with electron-withdrawing groups (e.g., -NO₂) may improve antibacterial activity by enhancing membrane penetration .

Q. What in vitro/in vivo models are suitable for evaluating biological activity?

  • Methodology :

  • Antibacterial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
  • Anti-inflammatory : Carrageenan-induced rat paw edema models, measuring COX-2 inhibition .
  • Antioxidant : DPPH radical scavenging assays (IC₅₀) and lipid peroxidation inhibition in hepatic tissues .

Q. How do structural modifications (e.g., substituents on the thiophene ring) affect solubility and bioavailability?

  • Methodology : Introduce polar groups (e.g., -COOH, -CONH₂) at the 3-position to enhance aqueous solubility. LogP calculations (e.g., XlogP ~4 for ethyl ester derivatives) guide lipophilicity adjustments . Pharmacokinetic profiling via Caco-2 cell monolayers predicts intestinal absorption .

Key Notes

  • Methodological answers emphasize reproducible protocols over theoretical definitions.
  • Advanced questions integrate computational, synthetic, and analytical strategies to address research bottlenecks.

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